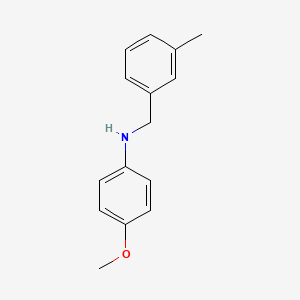
N-(4-Methoxybenzyl)-4-phenoxyaniline
Descripción general
Descripción
“N-(4-Methoxybenzyl)-4-phenoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom bonded to a methyl group), and a phenoxy group (a benzene ring attached to an oxygen atom). The “N-(4-Methoxybenzyl)” part suggests that the methoxy group is attached to the benzene ring via a carbon atom, which is also attached to the nitrogen atom of the aniline group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be a complex, aromatic structure due to the presence of multiple benzene rings. The exact structure would depend on the positions of the methoxy, phenoxy, and aniline groups .Chemical Reactions Analysis
As an aromatic compound, “this compound” could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Generally, aromatic compounds with multiple substituents have higher boiling points and melting points than their parent compounds .Aplicaciones Científicas De Investigación
Synthesis of Oligoribonucleotides
N-(4-Methoxybenzyl) derivatives, such as the 4-methoxybenzyl group, have been utilized as a novel protecting group for the 2′-hydroxyl group in nucleosides. This group has shown effectiveness in the synthesis of oligoribonucleotides through the phosphotriester approach. The 4-methoxybenzyl group can be rapidly removed from oligoribonucleotides, making it a valuable tool in the synthesis and modification of RNA sequences (Takaku & Kamaike, 1982).
Ligand Synthesis for Lanthanide Complexes
The synthesis and characterization of ligands incorporating methoxybenzyl groups, such as N 4 O 3 amine phenol derivatives, have been reported. These ligands, when complexed with lanthanides, form stable compounds that could have applications in materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).
Benzylation of Alcohols and Phenols
The N-(4-methoxybenzyl) group has been employed in the benzylation of alcohols and phenols, yielding 4-methoxybenzyl ethers. This method provides a straightforward approach for the modification of alcohol and phenol functional groups, highlighting the versatility of the 4-methoxybenzyl moiety in organic synthesis (Carlsen, 1998).
Amidine Protection in Library Synthesis
In the field of chemical library synthesis, the 4-methoxybenzyl group has been applied for the protection of amidinonaphthol. Its use allows for the facile introduction and removal of protecting groups, which is essential for the high-throughput synthesis of diverse chemical entities (Bailey, Baker, Hayler, & Kane, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-22-18-11-7-16(8-12-18)15-21-17-9-13-20(14-10-17)23-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEUGYFDLYNMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)







![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)



